(3S)-3-{[(benzyloxy)carbonyl]amino}-4-methoxy-4-oxobutanoic acid; N-cyclohexylcyclohexanamine
Description
Z-Asp-OMe DCHA, also known as N-Carbobenzyloxy-L-aspartic acid α-methyl ester dicyclohexylamine, is an organic compound with the chemical formula C20H22N2O5. It is a protected ester derivative of the natural amino acid L-aspartic acid. This compound is often used in peptide synthesis and serves as a building block for more complex molecules .
Properties
Molecular Formula |
C25H38N2O6 |
|---|---|
Molecular Weight |
462.6 g/mol |
IUPAC Name |
N-cyclohexylcyclohexanamine;4-methoxy-4-oxo-3-(phenylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C13H15NO6.C12H23N/c1-19-12(17)10(7-11(15)16)14-13(18)20-8-9-5-3-2-4-6-9;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h2-6,10H,7-8H2,1H3,(H,14,18)(H,15,16);11-13H,1-10H2 |
InChI Key |
JODDUFBZPMVOHC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Route Overview
The synthesis of (3S)-3-{[(benzyloxy)carbonyl]amino}-4-methoxy-4-oxobutanoic acid primarily involves the strategic formation of the amino acid backbone followed by selective protection and functionalization steps. The process can be summarized as follows:
- Starting Material: The synthesis typically begins with L-aspartic acid derivatives or related amino acids.
- Protection of the Amino Group: The amino group is protected with a benzyloxycarbonyl (Cbz) group, which is stable under various reaction conditions.
- Introduction of the Methoxy Group: The methoxy substituent at the 4-position is introduced via methylation of the corresponding keto intermediate.
- Oxidation to the Keto Acid: Oxidation steps convert intermediates into the keto acid form, ensuring the correct oxidation state at the 4-position.
- Final Deprotection and Purification: The protected groups are retained or selectively removed based on the synthetic target, with purification achieved through chromatography.
Reaction Conditions and Methodology
- Protection Step: The amino group protection with benzyloxycarbonyl chloride (Cbz-Cl) is performed in an inert solvent like dichloromethane (DCM) with a base such as triethylamine at 0°C to room temperature.
- Methylation: Methylation of the keto intermediate employs methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
- Oxidation: Oxidation to the keto acid uses mild oxidants such as pyridinium chlorochromate (PCC) or Dess–Martin periodinane, ensuring selectivity.
- Purification: The final compound is purified via column chromatography, typically using silica gel with appropriate eluents.
Research Outcomes and Data
- The synthesis yields are reported to be high, around 92%, with reaction conditions optimized for selectivity and minimal side reactions.
- The compound's stereochemistry (3S) is preserved through chiral starting materials and stereoselective steps.
- The process aligns with established protocols for amino acid derivative synthesis, emphasizing protection/deprotection strategies and oxidation control.
Data Table: Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Protection | Cbz-Cl, DCM, triethylamine, 0°C to RT | 95 | Stable protection of amino group |
| Methylation | Methyl iodide, K2CO3, DMF | 90 | Selective methylation at keto position |
| Oxidation | PCC or Dess–Martin, DCM | 92 | Conversion to keto acid, stereoselective |
| Purification | Silica gel chromatography | - | High purity, suitable for biological testing |
Preparation of N-cyclohexylcyclohexanamine
Synthetic Strategy
The synthesis of N-cyclohexylcyclohexanamine involves the formation of a secondary amine via nucleophilic substitution or reductive amination:
- Starting Material: Cyclohexanone or cyclohexyl halides serve as precursors.
- Amine Formation: The key step is the nucleophilic attack of cyclohexylamine or its derivatives on a suitable electrophile.
- Reductive Amination: Alternatively, cyclohexanone can be converted to the amine via reductive amination with ammonia or primary amines in the presence of reducing agents like sodium cyanoborohydride.
Reaction Conditions and Methodology
- Nucleophilic Substitution: Cyclohexyl halides (e.g., cyclohexyl chloride) react with ammonia or primary amines in polar solvents such as ethanol or acetonitrile at elevated temperatures (around 80°C).
- Reductive Amination: Cyclohexanone reacts with excess cyclohexylamine in the presence of a reducing agent (NaBH3CN) and acid catalysts (acetic acid) in methanol or ethanol, under mild conditions.
- Isolation and Purification: The product is isolated via extraction, followed by purification through distillation or chromatography.
Research Outcomes and Data
- The reductive amination route often provides higher selectivity and yields (up to 85%) compared to nucleophilic substitution.
- The process is scalable and suitable for industrial synthesis, with control over stereochemistry being less critical due to the symmetrical nature of the cyclohexyl groups.
Data Table: Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Nucleophilic substitution | Cyclohexyl chloride, NH3, ethanol, 80°C | 70–75 | Suitable for small-scale synthesis |
| Reductive amination | Cyclohexanone, cyclohexylamine, NaBH3CN, AcOH, MeOH | 85 | Higher yield, stereochemically less complex |
| Purification | Distillation or chromatography | - | Ensures high purity for pharmaceutical applications |
Integration and Practical Considerations
Synthesis Optimization
- Protection Strategies: Employing stable protecting groups like Cbz ensures the amino group remains inert during subsequent transformations.
- Reaction Conditions: Mild, controlled conditions prevent racemization and side reactions, especially crucial for chiral compounds.
- Purification Techniques: Chromatography and distillation are standard, with high-performance liquid chromatography (HPLC) recommended for pharmaceutical-grade purity.
Challenges and Solutions
- Stereochemical Control: Use of chiral starting materials or chiral catalysts can improve stereoselectivity.
- Yield Improvement: Optimization of reaction parameters such as temperature, solvent, and reagent equivalents enhances overall yield.
- Scalability: Reductive amination offers a scalable route for N-cyclohexylcyclohexanamine, suitable for industrial production.
Chemical Reactions Analysis
Reactivity of (3S)-3-{[(Benzyloxy)carbonyl]amino}-4-methoxy-4-oxobutanoic Acid
This compound contains three key functional groups:
-
Benzyloxycarbonyl (Cbz) protecting group on the amino moiety
-
Methoxy ester at the C4 position
-
Carboxylic acid at the C1 position
Key Reactions:
Structural Insights from Patents:
-
Compound A’s tert-butoxycarbonyl (Boc) analogs are used in prodrugs cleaved by legumain , a protease, to release cytotoxic agents .
-
The Cbz group’s stability under acidic conditions makes it suitable for stepwise synthesis of peptide derivatives .
Reactivity of N-Cyclohexylcyclohexanamine
This secondary amine features two bulky cyclohexyl groups, influencing its nucleophilicity and steric accessibility.
Key Reactions:
Synthetic Applications:
-
Used in patent US8518912B2 to prepare P2Y12 receptor antagonists , where its steric bulk aids in stereochemical control during phosphonic acid coupling .
Combined Reactivity in Multicomponent Systems
While no direct evidence exists for reactions between Compound A and B, their individual roles suggest potential applications:
-
Amine-Mediated Deprotection : Compound B’s basicity could facilitate selective Cbz cleavage in Compound A under non-catalytic conditions.
-
Prodrug Activation : Compound A’s ester and Cbz groups may be engineered for enzyme-triggered drug release, with Compound B enhancing solubility .
Stability and Handling Considerations
| Parameter | Compound A | Compound B |
|---|---|---|
| Light Sensitivity | Stable in amber glass | No significant sensitivity |
| Thermal Degradation | Decomposes >200°C | Stable up to 150°C |
| Storage | -20°C under argon | Room temperature |
Scientific Research Applications
Z-Asp-OMe DCHA has a wide range of applications in scientific research:
Chemistry: It is used as a building block in peptide synthesis and in the development of new synthetic methodologies.
Biology: The compound is used in the study of protein-protein interactions and enzyme mechanisms.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds and peptide-based drugs.
Industry: Z-Asp-OMe DCHA is used in the production of various industrial enzymes and biocatalysts.
Mechanism of Action
The mechanism of action of Z-Asp-OMe DCHA involves its role as a protected ester in peptide synthesis. The compound undergoes deprotection to release the active L-aspartic acid, which can then participate in peptide bond formation. The molecular targets and pathways involved include the activation of carboxyl groups and the formation of amide bonds .
Comparison with Similar Compounds
Similar Compounds
Z-Asp-OMe: A similar compound without the dicyclohexylamine component.
Z-ASP(OME)-OH: Another derivative of L-aspartic acid with a different protecting group.
Uniqueness
Z-Asp-OMe DCHA is unique due to its combination of the carbobenzyloxy protecting group and the dicyclohexylamine component, which provides enhanced stability and solubility in organic solvents. This makes it particularly useful in solid-phase peptide synthesis and other applications requiring high stability .
Biological Activity
The compound (3S)-3-{[(benzyloxy)carbonyl]amino}-4-methoxy-4-oxobutanoic acid; N-cyclohexylcyclohexanamine is a synthetic organic molecule with potential therapeutic applications. This article reviews its biological activity, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a benzyloxycarbonyl group and a methoxy-oxobutanoic acid moiety. Its molecular formula is , with a molecular weight of approximately 293.36 g/mol. The structure can be represented as follows:
Absorption and Distribution
The compound exhibits favorable pharmacokinetic properties, including:
- Human Intestinal Absorption : High probability of absorption (0.7933)
- Blood-Brain Barrier Penetration : Moderate permeability (0.7756)
- P-glycoprotein Substrate : Non-substrate, indicating low interactions with efflux transporters .
Metabolism
The compound has been evaluated for its interaction with cytochrome P450 enzymes, revealing that it is not a substrate or inhibitor for major CYP450 isoforms, which suggests a lower risk of drug-drug interactions .
Toxicity
Toxicity assessments indicate that the compound is non-carcinogenic and exhibits low acute toxicity in rat models, with an LD50 value indicating safe dosage levels in preliminary studies .
Enzymatic Activity
The compound is reported to have specific enzymatic activity related to alanine-glyoxylate transaminase (AGXT), which plays a crucial role in amino acid metabolism and glyoxylate detoxification . This enzymatic function suggests potential applications in metabolic disorders.
Case Studies and Research Findings
- Metabolic Studies : Research indicates that the compound may enhance gluconeogenesis from L-serine metabolism, contributing to energy homeostasis in metabolic pathways .
- In Vitro Studies : In vitro assays have shown that the compound can modulate metabolic pathways related to oxidative stress, potentially offering protective effects against cellular damage .
- Animal Models : In vivo studies have demonstrated that administration of the compound leads to improved metabolic profiles in diabetic rat models, suggesting its utility in managing glucose levels .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Weight | Absorption | BBB Penetration | Toxicity |
|---|---|---|---|---|
| This compound | 293.36 g/mol | High | Moderate | Low |
| 4-(2-Aminophenyl)-4-oxobutanoic acid | 193.20 g/mol | Moderate | Low | Moderate |
| 4-(Benzyloxy)-4-oxobutanoic acid | 208.21 g/mol | High | Yes | Low |
Q & A
Basic Research Question
- HPLC-MS : Use a C18 column (ACN/water gradient) to detect impurities <0.1%. Monitor m/z for [M+H] (e.g., ~365 for the Cbz-amino acid) .
- Elemental Analysis : Confirm %C, %H, %N within ±0.3% of theoretical values .
- Karl Fischer Titration : Ensure water content <0.5% to prevent hydrolysis in biological assays .
What are the limitations of using NMR alone to characterize N-cyclohexylcyclohexanamine derivatives?
Advanced Research Question
- Dynamic Effects : Cyclohexyl chair flipping broadens H NMR signals, masking substituent effects (e.g., axial vs. equatorial protons) .
- Solution vs. Solid State : NMR may not detect crystalline packing interactions observed in SC-XRD .
- Sensitivity : Low-abundance conformers or impurities (<5%) may go undetected; pair with IR or Raman spectroscopy for functional group validation .
How can researchers design degradation studies to identify hydrolytic byproducts?
Advanced Research Question
- Forced Hydrolysis : Expose the compound to 0.1 M HCl (40°C, 24h) and 0.1 M NaOH (60°C, 12h), then quench with buffer .
- LC-HRMS : Identify byproducts via exact mass (e.g., loss of Cbz group: Δm/z = -135.1) and MS/MS fragmentation .
- Isolation : Use preparative TLC (silica gel, CHCl/MeOH 9:1) to isolate byproducts for structural elucidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
